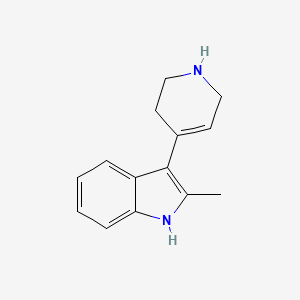

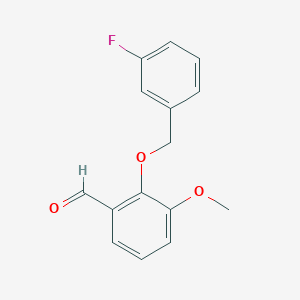

5-溴-2-(2,5-二甲基-1H-吡咯-1-基)嘧啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of pyrimidine derivatives, including those with bromo and other substituents, has been a subject of interest in various studies. For instance, the synthesis of 8-Bromo-7-chloro[1,2,4]triazolo[4,3-c]pyrimidines was achieved through bromine-mediated oxidative cyclization of aldehyde-derived hydrazones. The stability of these compounds, particularly the C-5-substituted analogues, allowed for their isolation in pure form and further conversion into other pyrimidine derivatives through Dimroth rearrangement . Another study reported the synthesis of 14-substituted 1,3-dimethyl-5,10-methanocycloundeca[4,5]pyrrolo[2,3-d]pyrimidine-2,4(1,3H)-dionylium tetrafluoroborates, which involved methylation and anion-exchange reactions . Additionally, the synthesis of 5-((5-bromo-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione indole was accomplished through a condensation reaction under reflux conditions .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives has been confirmed using various analytical techniques. Single-crystal X-ray analysis has been used to unambiguously confirm the structure of bromo-substituted triazolopyrimidines . Similarly, X-ray crystal analyses were employed to clarify the structural characteristics of 14-substituted pyrrolopyrimidine derivatives . The crystal structure of 5-((5-bromo-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione indole was also confirmed by X-ray single crystal diffraction .

Chemical Reactions Analysis

The bromo-substituted pyrimidine derivatives have been shown to participate in various chemical reactions. The halogen functionalities on the pyrimidine nucleus make them versatile synthetic intermediates for diversification through reactions such as palladium-catalyzed Kumada cross-couplings and Buchwald–Hartwig amination . The redox ability of certain pyrimidine derivatives has been demonstrated through their NAD+-NADH-type redox ability, with the potential for photoinduced autorecycling oxidation reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives have been extensively studied. For example, the thermal stability of 5-((5-bromo-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione indole was reported to be good up to 215 °C . Spectroscopic investigations, including FT-IR, FT-RAMAN, NMR, and UV–Vis, have been conducted to understand the molecular geometry, vibrational wavenumbers, and electronic properties of compounds like 5-bromo-2-hydroxy pyrimidine . Computational analysis and molecular docking studies have also been performed to predict the binding orientation, affinity, and activity of these compounds .

科学研究应用

医药

吡咯类化合物,包括结构类似于5-溴-2-(2,5-二甲基-1H-吡咯-1-基)嘧啶的化合物,以其生物活性而闻名。 它们可以作为药物研究的起始原料,因为它们具有抗菌、降压和抗结核活性 .

分子对接研究

像5-溴-2-(2,5-二甲基-1H-吡咯-1-基)嘧啶这样的化合物可用于分子对接研究,以预测化合物如何与目标蛋白相互作用。 这对于开发新药和了解其作用机制至关重要 .

材料科学

吡咯化合物在材料科学中得到应用,因为当聚合成聚吡咯时,它们具有导电性。 这使它们适合于制造导电聚合物,这些聚合物在电子和材料工程中得到应用 .

有机合成

作为有机合成中的构建块,吡咯衍生物被用于合成复杂的有机化合物。 这包括天然产物和药物的创造,这些药物具有各种治疗潜力 .

催化

在催化中,吡咯衍生物可以作为催化剂本身,也可以形成过渡金属配合物的一部分,从而促进均匀聚合过程 .

发光化学

安全和危害

属性

IUPAC Name |

5-bromo-2-(2,5-dimethylpyrrol-1-yl)pyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrN3/c1-7-3-4-8(2)14(7)10-12-5-9(11)6-13-10/h3-6H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYZFEPXCFRSNPT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1C2=NC=C(C=N2)Br)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90390947 |

Source

|

| Record name | 5-bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90390947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

478258-81-0 |

Source

|

| Record name | 5-bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90390947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-allyl-5-[(2,5-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1274662.png)

![3-[3-(2-Furyl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B1274667.png)

![4-(3-Furan-2-yl-[1,2,4]oxadiazol-5-yl)-butyric acid](/img/structure/B1274668.png)

![1-[(5-Bromothien-2-yl)sulphonyl]pyrrolidine-2-carboxylic acid](/img/structure/B1274678.png)

![2-(4-Bromophenyl)imidazo[1,2-a]pyrimidine](/img/structure/B1274679.png)

![3-Amino-3-[3-(benzyloxy)phenyl]propanoic acid](/img/structure/B1274683.png)